(2-piperidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-piperidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride typically involves the esterification of Carbanilic acid with m-hexyloxy-2-piperidinocyclohexanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired ester. The hydrochloride salt is then formed by reacting the ester with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability .
Chemical Reactions Analysis
Types of Reactions
(2-piperidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include hydroxide ions (OH-) and amine groups (NH2).
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted esters and amides.
Scientific Research Applications
(2-piperidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a component in chemical formulations.
Mechanism of Action
The mechanism of action of (2-piperidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
(2-piperidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride can be compared with other similar compounds, such as:
Carbanilic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Piperidinocyclohexyl esters: These compounds have a similar ester linkage but differ in their aromatic or aliphatic substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
38198-42-4 |
---|---|
Molecular Formula |
C24H39ClN2O3 |
Molecular Weight |
439 g/mol |
IUPAC Name |
(2-piperidin-1-ylcyclohexyl) N-(3-hexoxyphenyl)carbamate;hydrochloride |
InChI |
InChI=1S/C24H38N2O3.ClH/c1-2-3-4-10-18-28-21-13-11-12-20(19-21)25-24(27)29-23-15-7-6-14-22(23)26-16-8-5-9-17-26;/h11-13,19,22-23H,2-10,14-18H2,1H3,(H,25,27);1H |
InChI Key |
WIKPLDNFNROQFE-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2N3CCCCC3.Cl |
Isomeric SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)O[C@H]2CCCC[C@@H]2[NH+]3CCCCC3.[Cl-] |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)NC(=O)OC2CCCCC2[NH+]3CCCCC3.[Cl-] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carbanilic acid, m-hexyloxy-, 2-piperidinocyclohexyl ester, hydrochloride, (E)- |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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